2-Amino-4-methylbenzenethiol hydrochloride
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Overview
Description
2-Amino-4-methylbenzenethiol hydrochloride is an organic compound with the molecular formula C7H10ClNS. It is a derivative of benzenethiol, where the amino group is positioned at the second carbon and a methyl group at the fourth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Herz Reaction: This method involves the reaction of aryl amine with sulfur monochloride to form thiazathiolium chloride, which upon alkaline hydrolysis yields the sodium salt of 2-aminobenzenethiol.
Thiocyanogenation: This method involves the reaction of aniline with thiocyanogen to produce 2-aminobenzenethiol.
Industrial Production Methods
Industrial production methods for 2-Amino-4-methylbenzenethiol hydrochloride typically involve large-scale synthesis using the Herz reaction or thiocyanogenation, followed by purification processes to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Amino-4-methylbenzenethiol hydrochloride can undergo oxidation to form disulfides.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.
Reduction: The compound can be reduced to form various derivatives depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Major Products Formed
Oxidation: Symmetrical disulfides.
Substitution: Alkylated or acylated derivatives.
Reduction: Reduced thiol derivatives.
Scientific Research Applications
2-Amino-4-methylbenzenethiol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-methylbenzenethiol hydrochloride involves its interaction with various molecular targets. The amino and thiol groups allow it to form strong bonds with metal ions and other electrophilic species, making it useful in catalysis and as a ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylphenol: Similar structure but with a hydroxyl group instead of a thiol group.
2-Amino-4-chlorobenzenethiol: Similar structure but with a chlorine atom instead of a methyl group.
2-Amino-4-methylbenzothiazole: Contains a thiazole ring instead of a benzene ring.
Uniqueness
2-Amino-4-methylbenzenethiol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both amino and thiol groups makes it versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C7H10ClNS |
---|---|
Molecular Weight |
175.68 g/mol |
IUPAC Name |
2-amino-4-methylbenzenethiol;hydrochloride |
InChI |
InChI=1S/C7H9NS.ClH/c1-5-2-3-7(9)6(8)4-5;/h2-4,9H,8H2,1H3;1H |
InChI Key |
IEOTYIXLZMZHMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S)N.Cl |
Origin of Product |
United States |
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